molecular formula C8H10N4OS B1436667 3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one CAS No. 1105189-40-9

3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

Cat. No. B1436667
M. Wt: 210.26 g/mol
InChI Key: CBZPNQRLEKGATH-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to inhibit CDK2, a target for cancer treatment . These compounds have shown superior cytotoxic activities against certain cell lines .


Synthesis Analysis

The synthesis of similar compounds involves reactions of thiouracil and hydrozonoyl chlorides . Another method involves the thermal retro Diels–Alder (RDA) reaction .


Molecular Structure Analysis

The structure of similar compounds was confirmed by single crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the thermal retro Diels–Alder (RDA) reaction .

Scientific Research Applications

Microwave-Assisted Synthesis of Triazolo[4,3-a]pyrimidine Derivatives
A study by Divate and Dhongade-Desai (2014) explores the microwave-assisted synthesis of various triazolo[4,3-a]pyrimidine derivatives, including compounds similar to 3-mercapto-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. This method is efficient, green, and yields high product quantities. Notably, these derivatives exhibit potential as anticonvulsant agents (Divate & Dhongade-Desai, 2014).

Development of Triazolo[4,5-a]pyrimidine-sulfonamides and Their Herbicidal Activity
Shen De-long (2005) conducted research on the synthesis of triazolo[1,5-a]pyrimidine-sulfonamides, starting from amino-3-mercapto-1,2,4-triazole, a compound related to 3-mercapto-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. The study confirms the structures of these compounds and evaluates their herbicidal activities, highlighting potential agricultural applications (Shen De-long, 2005).

Biological Activity of Triazolo[4,5-a]pyrimidin-5-ones
Gomha (2009) explores the synthesis of benzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, chemically related to 3-mercapto-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. These compounds show moderate effects against various bacterial and fungal species, suggesting their potential use in antimicrobial applications (Gomha, 2009).

Antiviral and Antimicrobial Properties
Several studies have demonstrated the synthesis and evaluation of triazolo[4,3-a]pyrimidine derivatives for their antiviral and antimicrobial activities. For example, El-Essawy et al. (2007) synthesized hydrazide derivatives with moderate antiviral activities against hepatitis B virus (El-Essawy, Khattab, & Abdel-Rahman, 2007). Lahmidi et al. (2019) synthesized a novel pyrimidine derivative showing antibacterial activity against various bacterial strains (Lahmidi et al., 2019).

Heterocyclic Synthesis and Characterization
Astakhov et al. (2014) conducted a study on the condensation of alkylamino-triazoles with β-keto esters, leading to the formation of triazolo[4,3-a]pyrimidin-5(1H)-ones. This research contributes to the understanding of heterocyclic synthesis and characterization, relevant to compounds like 3-mercapto-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014).

Future Directions

The future directions for similar compounds involve further investigations into their potential as novel CDK2 inhibitors .

properties

IUPAC Name

5-propyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-2-3-5-4-6(13)9-7-10-11-8(14)12(5)7/h4H,2-3H2,1H3,(H,11,14)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZPNQRLEKGATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NNC(=S)N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
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3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
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3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
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3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
Reactant of Route 6
3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

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